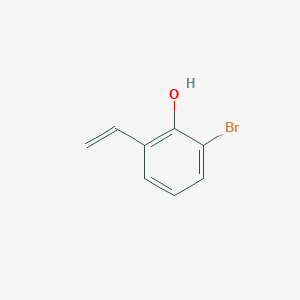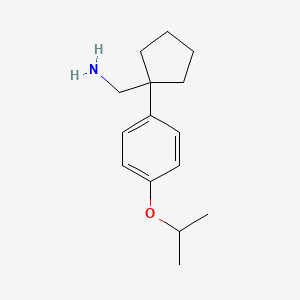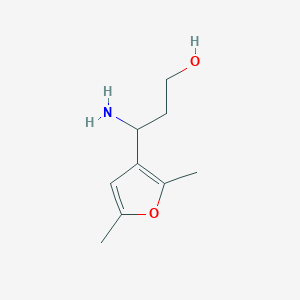
rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans is a chemical compound with significant potential in various scientific fields It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans typically involves the reaction of tert-butylpyrrolidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester. The resulting product is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used; for example, using potassium cyanide results in the formation of a nitrile.
Aplicaciones Científicas De Investigación
rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-ethyl(3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate
- rac-ethyl(3R,4S)-4-[(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)amino]piperidine-3-carboxylate
Uniqueness
rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans is unique due to its specific structural features, such as the tert-butyl group and the pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H22ClNO2 |
|---|---|
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
ethyl (3S,4R)-4-tert-butylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1 |
Clave InChI |
MGVLTGCPORKILE-VTLYIQCISA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CNC[C@H]1C(C)(C)C.Cl |
SMILES canónico |
CCOC(=O)C1CNCC1C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


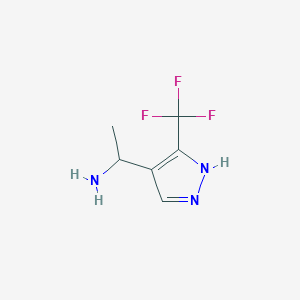
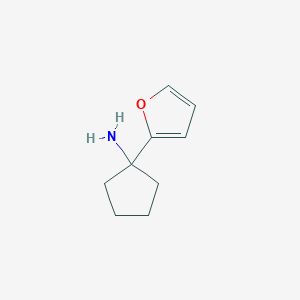
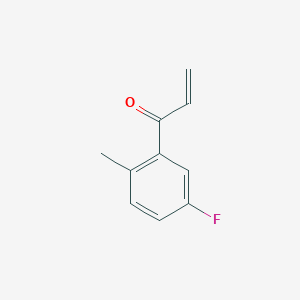
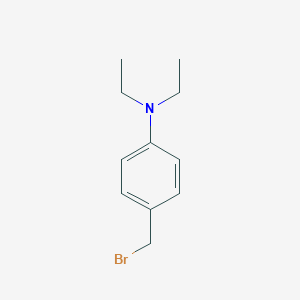
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
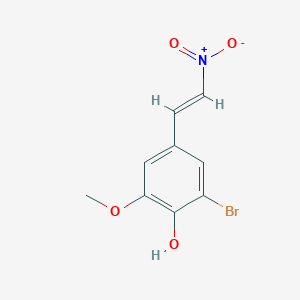
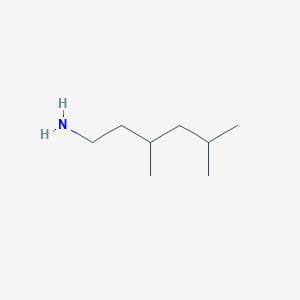
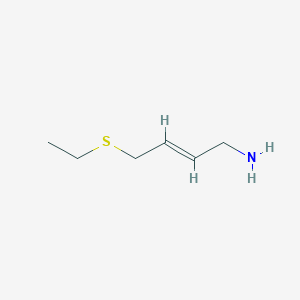
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
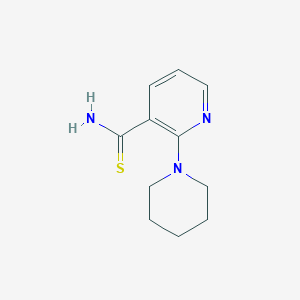
methyl-lambda6-sulfanonedihydrochloride](/img/structure/B13603203.png)
